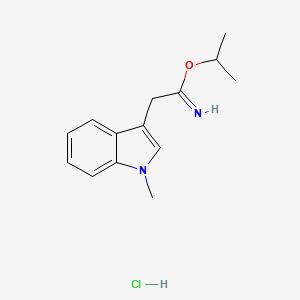
Isopropyl 1-methyl-3-indoleacetimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction, which is a well-known procedure for synthesizing indole derivatives . This reaction involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the propan-2-yl group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation can also be employed to reduce reaction times and increase efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
Propan-2-yl 2-(1-methyl-1H-indol-3-yl)ethanimidate hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its synthetic accessibility and potential for diverse chemical modifications make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C14H19ClN2O |
|---|---|
Poids moléculaire |
266.76 g/mol |
Nom IUPAC |
propan-2-yl 2-(1-methylindol-3-yl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-10(2)17-14(15)8-11-9-16(3)13-7-5-4-6-12(11)13;/h4-7,9-10,15H,8H2,1-3H3;1H |
Clé InChI |
KHBZWURVKMBOJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=N)CC1=CN(C2=CC=CC=C21)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















